Technical Whitepaper: 6-Methylpyridin-3-ol Hydrochloride
Technical Whitepaper: 6-Methylpyridin-3-ol Hydrochloride
This technical guide details the physicochemical profile, synthetic pathways, and pharmaceutical applications of 6-Methylpyridin-3-ol hydrochloride .
CAS: 54486-90-7 (HCl Salt) | Free Base CAS: 1121-78-4 Synonyms: 3-Hydroxy-6-methylpyridine HCl; 5-Hydroxy-2-picoline hydrochloride Molecular Formula: C₆H₇NO · HCl Molecular Weight: 145.59 g/mol (Salt); 109.13 g/mol (Base)
Executive Summary
6-Methylpyridin-3-ol hydrochloride is a functionalized pyridine derivative serving as a critical scaffold in medicinal chemistry. Structurally, it features a hydroxyl group at the C3 position and a methyl group at the C6 position (IUPAC numbering relative to Nitrogen).[1] This "pseudo-para" substitution pattern imparts unique electronic properties, distinguishing it from its ortho-isomer (2-methylpyridin-3-ol).
It is primarily utilized as an intermediate in the synthesis of COX-2 inhibitors , neuroprotective antioxidants (analogs of Emoxypine), and kinase inhibitors . Its amphoteric nature (due to the basic nitrogen and acidic phenolic hydroxyl) necessitates precise pH control during handling and functionalization.
Physicochemical Profile & Analytics
The hydrochloride salt is the preferred storage form due to the oxidative instability of the free base.
Key Physical Properties
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas. |
| Melting Point | 168–172 °C (Free Base); >200 °C (HCl Salt) | Salt decomposes upon melting. |
| Solubility | High: Water, Methanol, DMSO Low: DCM, Hexanes | Free base requires extraction into organics at pH 6–7. |
| pKa (Acid) | ~8.7 (Phenolic OH) | Loss of proton from -OH. |
| pKa (Base) | ~4.9 (Pyridinium NH⁺) | Dissociation of the HCl salt. |
| UV-Vis | Characteristic of 3-hydroxypyridines. |
Spectroscopic Identification
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¹H NMR (DMSO-d₆, 400 MHz): Distinct singlet for the methyl group (~2.4 ppm). The aromatic region shows an ABX or AMX system depending on resolution, with the C2-H appearing most downfield (~8.0–8.2 ppm) due to the adjacent nitrogen and ortho-hydroxyl effect.
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Mass Spectrometry (ESI+): m/z 110.1 [M+H]⁺ (Free base peak).
Synthetic Routes & Manufacturing
Researchers typically employ one of two primary routes: Diazotization of Amines (Laboratory Scale) or Oxidative Hydroxylation (Industrial Scale).
Route A: Diazotization-Hydrolysis (High Purity)
This is the standard laboratory method for generating high-purity material from 6-methylpyridin-3-amine.
Protocol:
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Dissolution: Dissolve 6-methylpyridin-3-amine in 10% H₂SO₄ at 0°C.
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Diazotization: Add NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C. The diazonium salt is formed in situ.
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Hydrolysis: Heat the solution to 90°C for 1 hour. Evolution of N₂ gas indicates hydroxyl substitution.
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Isolation: Neutralize with NaHCO₃ to pH 7, extract with Ethyl Acetate, and dry.
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Salt Formation: Redissolve free base in Ethanol and add 4M HCl in Dioxane. Filter the precipitate.
Route B: Synthesis from Furan Derivatives (Green Chemistry)
Recent advances utilize bio-based platforms. 5-Hydroxymethylfurfural (HMF) or 2-acetylfuran can undergo ring expansion with ammonia/ammonium salts under high pressure to yield pyridinols, though regioselectivity (3-ol vs 2-ol) remains a challenge requiring specific catalysts.
Visualizing the Synthesis Logic
The following diagram illustrates the retrosynthetic logic and forward reaction pathway.
Figure 1: Step-wise synthesis from amino-pyridine precursors via diazonium intermediate.[2]
Reactivity & Functionalization Profile
For drug development, the amphoteric nature of 6-methylpyridin-3-ol is the controlling factor. The molecule possesses three distinct reactive sites:
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Phenolic Oxygen (Nucleophile): Ready for O-alkylation.
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Pyridine Nitrogen (Nucleophile/Base): Susceptible to N-oxidation or quaternization.
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C2 Position (Electrophile Target): Activated for Halogenation.
Regioselectivity in Electrophilic Substitution
The hydroxyl group at C3 is an ortho, para-director. The pyridine nitrogen is deactivating (meta-director).
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Bromination/Iodination: Occurs preferentially at C2 (ortho to OH, alpha to N).
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Rationale: The C2 position is electronically activated by the OH group and is the only sterically accessible ortho site (C4 is sterically hindered by the C3-OH and C5-H, though C2 is preferred due to inductive effects of Nitrogen).
Protocol: O-Alkylation (Ether Synthesis)
To synthesize drug intermediates (e.g., aryl-ether linkages):
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Base Selection: Use K₂CO₃ or Cs₂CO₃ in DMF or Acetonitrile. Strong bases (NaH) may lead to N-alkylation side products.
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Stoichiometry: 1.0 eq Pyridinol HCl + 2.5 eq Base + 1.1 eq Alkyl Halide.
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Temperature: 60–80°C.
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Note: The extra equivalent of base is required to neutralize the HCl salt first.
Visualizing Reactivity
Figure 2: Primary functionalization pathways for medicinal chemistry applications.
Pharmaceutical Applications
COX-2 Inhibitors & Anti-inflammatories
Derivatives of 6-methylpyridin-3-ol are used to synthesize diarylheterocycles. The pyridine ring serves as a bioisostere for phenyl rings in Coxib-class drugs, improving solubility and pharmacokinetic profiles.
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Mechanism:[3] The 3-alkoxy-6-methylpyridine moiety fits into the hydrophobic pocket of the COX-2 enzyme.
Antioxidant Neuroprotection
Structurally similar to Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine), the 6-methyl analog exhibits radical scavenging capabilities.[4] The hydroxyl group donates a hydrogen atom to lipid peroxyl radicals, breaking the oxidation chain, while the pyridine ring stabilizes the resulting radical via resonance.
Handling, Stability & Safety
Storage Protocols
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Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under nitrogen.
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Oxidation: The free base turns yellow/brown upon air exposure due to quinone-methide formation. The HCl salt is stable for >2 years at 4°C.
Safety (MSDS Summary)
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Signal Word: Warning.
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Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1121-78-4, 6-Methylpyridin-3-ol. Retrieved from [Link]
- Google Patents (2013).WO2013065064A1: Process for preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.
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Hidalgo, F. J., et al. (2020). Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol.[3][5] Journal of Agricultural and Food Chemistry. Retrieved from [Link]
Sources
- 1. indiamart.com [indiamart.com]
- 2. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 3. Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 2364-75-2: Emoxipin | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
